Cas no 2680821-32-1 (benzyl N-(1-{3'-cyano-[1,1'-biphenyl]-4-yl}ethyl)carbamate)
![benzyl N-(1-{3'-cyano-[1,1'-biphenyl]-4-yl}ethyl)carbamate structure](https://ja.kuujia.com/scimg/cas/2680821-32-1x500.png)
benzyl N-(1-{3'-cyano-[1,1'-biphenyl]-4-yl}ethyl)carbamate 化学的及び物理的性質
名前と識別子
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- benzyl N-(1-{3'-cyano-[1,1'-biphenyl]-4-yl}ethyl)carbamate
- EN300-28299306
- 2680821-32-1
-
- インチ: 1S/C23H20N2O2/c1-17(25-23(26)27-16-18-6-3-2-4-7-18)20-10-12-21(13-11-20)22-9-5-8-19(14-22)15-24/h2-14,17H,16H2,1H3,(H,25,26)
- InChIKey: YPWRFGLQSIIXEY-UHFFFAOYSA-N
- ほほえんだ: O(CC1C=CC=CC=1)C(NC(C)C1C=CC(C2C=CC=C(C#N)C=2)=CC=1)=O
計算された属性
- せいみつぶんしりょう: 356.152477885g/mol
- どういたいしつりょう: 356.152477885g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 27
- 回転可能化学結合数: 6
- 複雑さ: 512
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.7
- トポロジー分子極性表面積: 62.1Ų
benzyl N-(1-{3'-cyano-[1,1'-biphenyl]-4-yl}ethyl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28299306-0.25g |
benzyl N-(1-{3'-cyano-[1,1'-biphenyl]-4-yl}ethyl)carbamate |
2680821-32-1 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
Enamine | EN300-28299306-5.0g |
benzyl N-(1-{3'-cyano-[1,1'-biphenyl]-4-yl}ethyl)carbamate |
2680821-32-1 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 | |
Enamine | EN300-28299306-0.05g |
benzyl N-(1-{3'-cyano-[1,1'-biphenyl]-4-yl}ethyl)carbamate |
2680821-32-1 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
Enamine | EN300-28299306-1.0g |
benzyl N-(1-{3'-cyano-[1,1'-biphenyl]-4-yl}ethyl)carbamate |
2680821-32-1 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
Enamine | EN300-28299306-2.5g |
benzyl N-(1-{3'-cyano-[1,1'-biphenyl]-4-yl}ethyl)carbamate |
2680821-32-1 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
Enamine | EN300-28299306-0.1g |
benzyl N-(1-{3'-cyano-[1,1'-biphenyl]-4-yl}ethyl)carbamate |
2680821-32-1 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
Enamine | EN300-28299306-10.0g |
benzyl N-(1-{3'-cyano-[1,1'-biphenyl]-4-yl}ethyl)carbamate |
2680821-32-1 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 | |
Enamine | EN300-28299306-0.5g |
benzyl N-(1-{3'-cyano-[1,1'-biphenyl]-4-yl}ethyl)carbamate |
2680821-32-1 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 |
benzyl N-(1-{3'-cyano-[1,1'-biphenyl]-4-yl}ethyl)carbamate 関連文献
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
benzyl N-(1-{3'-cyano-[1,1'-biphenyl]-4-yl}ethyl)carbamateに関する追加情報
Comprehensive Overview of Benzyl N-(1-{3'-Cyano-[1,1'-Biphenyl]-4-yl}ethyl)carbamate (CAS No. 2680821-32-1)
Benzyl N-(1-{3'-cyano-[1,1'-biphenyl]-4-yl}ethyl)carbamate is a specialized organic compound with significant potential in pharmaceutical and material science applications. Its unique molecular structure, featuring a biphenyl core with a cyano substituent and a carbamate functional group, makes it a valuable intermediate in drug discovery and development. Researchers are increasingly interested in this compound due to its role in modulating biological targets, particularly in the context of kinase inhibition and receptor binding studies.
The compound's CAS No. 2680821-32-1 serves as a critical identifier in chemical databases, ensuring precise tracking in regulatory and research contexts. Recent trends in AI-driven drug discovery have amplified interest in such structurally complex molecules, as they often exhibit high selectivity and potency. For instance, the 3'-cyano moiety in this compound is frequently explored in structure-activity relationship (SAR) studies to optimize drug candidates for conditions like inflammation and metabolic disorders.
From a synthetic chemistry perspective, benzyl N-(1-{3'-cyano-[1,1'-biphenyl]-4-yl}ethyl)carbamate exemplifies modern cross-coupling strategies, such as Suzuki-Miyaura reactions, which are pivotal for constructing its biphenyl scaffold. This aligns with the growing demand for green chemistry approaches, where researchers prioritize atom economy and reduced waste. The compound's carbamate group also highlights its stability under physiological conditions, a key consideration for prodrug design.
In the realm of high-throughput screening (HTS), derivatives of this compound are often evaluated for their bioavailability and ADME (Absorption, Distribution, Metabolism, Excretion) properties. These studies are crucial for addressing current challenges in personalized medicine, where tailored therapeutics require precise molecular tuning. Additionally, the cyano group's role in enhancing hydrogen bonding interactions makes it a hotspot for computational chemistry simulations, a topic frequently searched in academic and industrial forums.
Beyond pharmaceuticals, benzyl N-(1-{3'-cyano-[1,1'-biphenyl]-4-yl}ethyl)carbamate has potential applications in advanced materials, such as liquid crystals or organic semiconductors. Its conjugated biphenyl system contributes to electron delocalization, a property exploited in optoelectronic devices. This dual utility underscores the compound's versatility, bridging gaps between life sciences and material engineering—a convergence increasingly relevant in biomaterials research.
Quality control and analytical characterization of this compound typically involve techniques like HPLC, NMR spectroscopy, and mass spectrometry, ensuring compliance with Good Manufacturing Practices (GMP). These protocols are essential for maintaining batch-to-batch consistency, a frequent concern among contract research organizations (CROs) and pharmaceutical manufacturers. The compound's stability under various pH conditions is another area of active investigation, particularly for formulation scientists.
In summary, benzyl N-(1-{3'-cyano-[1,1'-biphenyl]-4-yl}ethyl)carbamate (CAS No. 2680821-32-1) represents a multifaceted tool for modern chemistry and drug development. Its structural features align with contemporary research priorities, including targeted therapy, sustainable synthesis, and multidisciplinary innovation. As scientific inquiries into small-molecule modulators expand, this compound is poised to remain a subject of rigorous exploration and application.
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